molecular formula C18H13F3N2O2S B1449619 2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 866050-88-6

2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one

Cat. No. B1449619
M. Wt: 378.4 g/mol
InChI Key: OLMUDCIHIRDCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C18H13F3N2O2S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Properties

  • Antifungal Activity : Compounds related to 2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one have demonstrated significant antifungal activity against various pathogenic fungal strains. This includes effectiveness against Candida albicans and Aspergillus species, indicating potential as antifungal agents (Nimbalkar et al., 2016).
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, exhibiting activity against a range of bacterial species, including E. coli and B. Subtilis, as well as fungal microorganisms like A. Niger (Kaila et al., 2015).

Anti-Inflammatory Applications

  • Anti-Inflammatory Properties : Certain derivatives of 2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one have shown moderate anti-inflammatory activity. This suggests their potential in developing anti-inflammatory treatments (Tozkoparan et al., 1999).

Synthesis and Characterization

  • Heterocyclic Synthesis : The compound and its derivatives are key in synthesizing various heterocyclic systems. These systems have broad applications in pharmaceuticals and chemical industries (Toplak et al., 1999).
  • Synthesis of Novel Compounds : It also plays a role in the synthesis of new compounds with diverse chemical structures, contributing to the exploration of new therapeutic agents and chemical compounds (Sokolov & Aksinenko, 2010).

Potential in Drug Development

  • Drug Synthesis : This compound is instrumental in synthesizing various drug-like molecules, particularly those with potential anticonvulsant and antioxidative properties, which can be explored further for medical applications (Farag et al., 2012).

Fluorescence Bioimaging

  • Bioimaging Applications : Some derivatives of this compound exhibit fluorescent properties, making them useful in fluorescence bioimaging. This is particularly significant in medical diagnostics and biological research (Chang et al., 2019).

properties

IUPAC Name

2-phenylmethoxyimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(24)22-17(26-15)23-25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMUDCIHIRDCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C2NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
Reactant of Route 6
2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.